molecular formula C19H20O B14480841 Biphenyl-4-yl(cyclohexyl)methanone CAS No. 67035-92-1

Biphenyl-4-yl(cyclohexyl)methanone

Cat. No.: B14480841
CAS No.: 67035-92-1
M. Wt: 264.4 g/mol
InChI Key: QUYNUOZXEFNWJM-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(cyclohexyl)methanone: is an organic compound with the molecular formula C19H20O. It consists of a biphenyl group attached to a cyclohexylmethanone moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for biphenyl-4-yl(cyclohexyl)methanone often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of biphenyl-4-yl(cyclohexyl)methanone involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexylmethanone moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Biphenyl-4-yl(cyclohexyl)methanone is unique due to the presence of both the biphenyl and cyclohexyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar counterparts .

Properties

CAS No.

67035-92-1

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

cyclohexyl-(4-phenylphenyl)methanone

InChI

InChI=1S/C19H20O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2

InChI Key

QUYNUOZXEFNWJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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